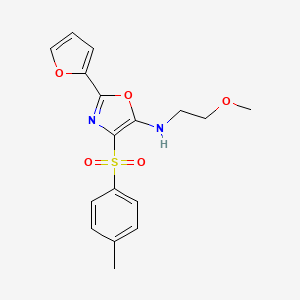

2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine

Description

Properties

IUPAC Name |

2-(furan-2-yl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-12-5-7-13(8-6-12)25(20,21)17-16(18-9-11-22-2)24-15(19-17)14-4-3-10-23-14/h3-8,10,18H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPPNMVKTQUUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the oxazole ring can be formed via the cyclization of α-hydroxy ketones with amides. The tosylation of the oxazole ring is achieved using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form oxazolines.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Oxazolines

Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibitors due to its unique structure.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The tosyl group can also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The compound’s structural analogs share heterocyclic cores (oxazole, thiadiazole, thiazole) and substituted amine functionalities. Key differences lie in substituent effects on electronic density, solubility, and biological activity.

Table 1: Structural Features of Selected Analogs

Table 2: Physicochemical Data

Table 3: Electronic Properties and Bioactivity

*Predicted based on structural analogs.

Biological Activity

2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-cancer, anti-microbial, and enzyme inhibition properties, supported by data tables and recent research findings.

The mechanism of action of 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine involves interactions with specific biological targets, including enzymes and receptors. The furan and oxazole rings facilitate hydrogen bonding and π-π interactions, which influence binding affinity and specificity. The tosyl group enhances solubility and reactivity, potentially modulating biological effects.

1. Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Anti-Cancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine | HepG2 | 15.3 |

| 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine | MCF-7 | 18.7 |

| Doxorubicin (control) | HepG2 | 0.62 |

The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation in HepG2 and MCF-7 cell lines . Structure–activity relationship (SAR) studies suggest that modifications to the substituents on the oxazole ring can enhance anti-cancer efficacy.

2. Anti-Microbial Activity

The compound also exhibits notable anti-microbial properties. In a study evaluating its effectiveness against common pathogens, it demonstrated significant inhibition.

Table 2: Anti-Microbial Activity Against Pathogens

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 16 | 230 |

| S. aureus | 14 | 265 |

| B. cereus | 13 | 280 |

These results indicate that the compound could serve as a potential lead for developing new anti-microbial agents .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated, particularly in relation to tyrosinase activity, which is crucial in melanin biosynthesis.

Table 3: Tyrosinase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine | 12.5 |

| Kojic Acid (control) | 19.97 |

The compound exhibited potent inhibition of tyrosinase with an IC50 value lower than that of kojic acid, suggesting its potential as a skin-whitening agent or in treating hyperpigmentation disorders .

Case Studies

Recent research has highlighted the therapeutic potential of this compound in various contexts:

- Cancer Treatment : A study focused on the efficacy of the compound against liver cancer cells (HepG2) showed that it significantly reduced cell viability compared to untreated controls.

- Infection Control : Another investigation into its anti-microbial properties revealed effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in infection management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.